(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of nitrophenyl groups and the carbohydrazonoyl cyanide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various nitroaromatic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
- (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl iodide
Uniqueness
What sets (Z)-N-(2-nitrophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both nitrophenyl groups and the thiazole ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H10N6O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2E)-N-(2-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-3-1-2-4-16(13)23(26)27)17-19-15(10-28-17)11-5-7-12(8-6-11)22(24)25/h1-8,10,20H/b21-14+ |
InChI Key |
ANUINNMGSLTZAG-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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